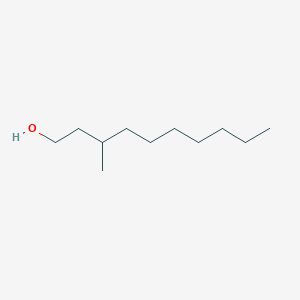

3-Methyl-1-decanol

Description

Overview of Branched-Chain Higher Alcohols in Biological and Synthetic Systems

Branched-chain higher alcohols (BCHAs) are a class of organic compounds that are characterized by a carbon chain of six or more atoms, with a hydroxyl (-OH) group attached to a carbon that is not at the end of the chain, and at least one methyl or other alkyl group branching off the main chain. These structural features distinguish them from their straight-chain counterparts, imparting unique physical and chemical properties.

In biological systems, BCHAs play a variety of roles. They are often found as components of pheromones, the chemical signals used by insects and other animals for communication, including mating and aggregation. nih.govgerli.com For instance, various methyl-branched alcohols have been identified as key attractants in different insect species. nih.gov Furthermore, some branched-chain alcohols are natural products of fermentation by microorganisms like yeast, contributing to the flavor and aroma profiles of alcoholic beverages. researchgate.netasm.org

From a synthetic and industrial perspective, BCHAs are valued for their potential as biofuels. Compared to ethanol (B145695), they offer several advantages, including higher energy density, lower hygroscopicity (tendency to absorb moisture), and lower vapor pressure. nih.govresearchgate.net These properties make them more compatible with existing fuel infrastructure. nih.govresearchgate.net The production of BCHAs can be achieved through various chemical synthesis routes or, increasingly, through the metabolic engineering of microorganisms. asm.orgasm.org This biological approach is seen as a more sustainable alternative to traditional chemical synthesis. researchgate.net

Rationale for Dedicated Academic Investigation of 3-Methyl-1-decanol

The specific focus on this compound (C11H24O) within the broader class of BCHAs stems from its intriguing biological activity and potential applications. nih.govontosight.ai A primary driver for its investigation is its role as a semiochemical, particularly in the context of insect behavior. While research into its precise functions is ongoing, related branched-chain decanols have been identified as pheromones or their precursors in various insect species. nih.gov For example, a diastereomeric mixture of 8-methyl-2-decanol has been synthesized and its propionate (B1217596) is an attractant for some Diabrotica species. nih.gov This connection to insect chemical communication opens up possibilities for its use in pest management strategies.

Furthermore, the study of this compound and its isomers contributes to a more fundamental understanding of structure-activity relationships in olfaction and chemical ecology. nih.gov By synthesizing and characterizing different stereoisomers, researchers can determine how subtle changes in the three-dimensional structure of the molecule affect its biological activity. nih.govacs.org This knowledge is crucial for designing more effective and specific pest control agents.

The investigation into this compound also aligns with the broader interest in developing sustainable sources for chemicals and fuels. As a higher alcohol, it has potential applications as a specialty solvent or as a building block for the synthesis of other valuable compounds. Understanding its properties and developing efficient synthesis methods, whether chemical or biological, are key steps towards realizing this potential.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C11H24O |

| Molar Mass | 172.31 g/mol nih.gov |

| IUPAC Name | 3-methyldecan-1-ol nih.gov |

| CAS Number | 73105-71-2 nih.gov |

| Appearance | Colorless liquid (based on properties of similar alcohols) atamanchemicals.com |

| Boiling Point | Not precisely documented for this compound, but 1-decanol (B1670082) boils at 231 °C chemicalbook.com |

| Solubility | Expected to be poorly soluble in water, similar to other long-chain alcohols atamanchemicals.com |

| XLogP3 | 4.5 nih.gov |

This table is populated with data for this compound where available, and with comparative data for the closely related 1-decanol to provide context.

Structure

3D Structure

Properties

Molecular Formula |

C11H24O |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

3-methyldecan-1-ol |

InChI |

InChI=1S/C11H24O/c1-3-4-5-6-7-8-11(2)9-10-12/h11-12H,3-10H2,1-2H3 |

InChI Key |

IMACNEKKOHOIMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)CCO |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Metabolic Routes for Branched-Chain Alcohols

The biosynthesis of branched-chain alcohols like 3-Methyl-1-decanol is not attributed to a single, linear pathway but rather a network of interconnected metabolic routes. Key among these are the 2-keto acid pathways, fatty acid derivative oxidation and reduction, and the catabolism of branched-chain amino acids.

Involvement of 2-Keto Acid Pathways

The 2-keto acid pathway, also known as the Ehrlich pathway, is a well-established route for the production of higher alcohols, including branched-chain varieties. oup.comresearchgate.net This pathway initiates with the catabolism of amino acids, which are converted into their corresponding 2-keto acids. oup.comresearchgate.net These intermediates are then decarboxylated to form aldehydes, which are subsequently reduced to alcohols. oup.comwsu.edu

While the Ehrlich pathway is primarily associated with the synthesis of shorter-chain alcohols (up to C5), the fundamental steps provide a model for the formation of longer-chain branched alcohols. nih.gov The production of 3-methyl-1-pentanol, for instance, has been demonstrated in engineered Escherichia coli by extending the branched-chain amino acid pathways to produce longer-chain 2-keto acids. ucla.edu This suggests that similar extensions of these pathways could lead to the synthesis of this compound.

Table 1: Key Steps in the 2-Keto Acid Pathway for Alcohol Production

| Step | Reaction | Precursor(s) | Product(s) |

| 1 | Transamination | Amino Acid, α-Ketoglutarate | 2-Keto Acid, Glutamate |

| 2 | Decarboxylation | 2-Keto Acid | Aldehyde, CO2 |

| 3 | Reduction | Aldehyde, NAD(P)H | Alcohol, NAD(P)+ |

This interactive table summarizes the primary enzymatic steps involved in the 2-Keto Acid Pathway.

Fatty Acid Derivative Oxidation and Reduction Pathways

The biosynthesis of long-chain alcohols is often linked to the metabolism of fatty acids. europa.eunih.gov In mammals, both linear and branched-chain alcohols can be oxidized to their corresponding fatty acids via aldehyde intermediates. europa.eu Conversely, fatty acids can be reduced to fatty alcohols, a process that is part of the "fatty alcohol cycle". europa.eu

This cycle involves the two-step reduction of a fatty acyl-CoA to a fatty alcohol. researchgate.net In microorganisms, pathways like the reverse β-oxidation (rBOX) pathway can build longer carbon chains from smaller units like acetyl-CoA, which can then be terminated to produce alcohols. oup.commdpi.com These pathways are capable of producing a variety of chain lengths and functionalities. oup.com Specifically, long-chain aliphatic alcohols such as 1-decanol (B1670082) are known to be produced by members of the Enterobacteriaceae family through the oxidation of fatty acid derivatives. researchgate.net The initial oxidation of a branched fatty acid, such as one derived from phytanic acid, occurs via α-oxidation to overcome the block in β-oxidation caused by the methyl branch. egyankosh.ac.in This allows for the subsequent shortening of the carbon chain.

Role of Branched-Chain Amino Acid Catabolism in Alcohol Formation

The catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine is a direct source for the synthesis of branched-chain alcohols. researchgate.netnih.gov This process is a cornerstone of the Ehrlich pathway. oup.com The initial step is a reversible transamination where the BCAA is converted to its corresponding branched-chain α-keto acid (BCKA). mdpi.comnih.gov For example, leucine is converted to 2-ketoisocaproate. mdpi.com

These BCKAs are then decarboxylated to form branched-chain aldehydes, which are finally reduced to the corresponding alcohols. researchgate.net The degradation of isoleucine, in particular, can lead to the formation of 2-methylbutyryl-CoA, a precursor for some branched-chain compounds. frontiersin.org The enzymes involved in BCAA catabolism are crucial in determining the final alcohol product. wikipedia.org

Characterization of Key Enzymes in Biosynthesis

The conversion of precursors into this compound is dependent on the activity of specific enzymes. Transaminases, decarboxylases, and alcohol dehydrogenases are the primary classes of enzymes involved in this biosynthetic process.

Transaminases and Decarboxylases

Transaminases, also known as aminotransferases, are responsible for the initial step in the Ehrlich pathway, which involves the removal of an amino group from an amino acid. oup.comresearchgate.net Branched-chain aminotransferases (BCATs) specifically catalyze the reversible transamination of BCAAs to their corresponding BCKAs. mdpi.comnih.gov This reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.gov

Following transamination, decarboxylases catalyze the non-oxidative decarboxylation of the 2-keto acids to form aldehydes. oup.commdpi.com For example, 2-ketoisovalerate decarboxylase (KivD) from Lactococcus lactis has a broad substrate range and can convert various 2-keto acids into their corresponding aldehydes. ucla.edu The activity of these enzymes is a critical control point in the production of branched-chain alcohols. oup.com

Alcohol Dehydrogenases

The final step in the biosynthesis of this compound is the reduction of the corresponding aldehyde, a reaction catalyzed by alcohol dehydrogenases (ADHs). europa.eu These enzymes utilize cofactors such as NADH or NADPH to facilitate the reduction. nih.govnih.gov ADHs exhibit a broad substrate specificity, acting on a range of primary and secondary alcohols of varying chain lengths. nih.govtandfonline.com For instance, some ADHs show activity towards 2-decanol, indicating their capability to act on C10 substrates. tandfonline.com

The selection and efficiency of the specific ADH can significantly influence the yield and stereochemistry of the final alcohol product. researchgate.net In engineered microbial systems, the choice of ADH is a key consideration for optimizing the production of specific higher alcohols. nih.gov

Table 2: Key Enzymes and their Functions in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function | Pathway Involvement |

| Transaminase | Branched-Chain Aminotransferase (BCAT) | Converts branched-chain amino acids to branched-chain α-keto acids. | Ehrlich Pathway |

| Decarboxylase | 2-Ketoisovalerate Decarboxylase (KivD) | Converts 2-keto acids to aldehydes. | Ehrlich Pathway |

| Alcohol Dehydrogenase | Alcohol Dehydrogenase (ADH) | Reduces aldehydes to alcohols. | Ehrlich Pathway, Fatty Acid Reduction |

This interactive table provides an overview of the key enzymes and their roles in the biosynthetic pathways leading to this compound.

Fatty Acyl-CoA Reductases (Inferred from Analogous Alcohol Biosynthesis)

The final step in the biosynthesis of fatty alcohols is the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl-carrier protein) derivative. This reduction is catalyzed by enzymes known as Fatty Acyl-CoA Reductases (FARs) or alcohol-forming FARs. nih.govnih.gov These enzymes typically catalyze a four-electron reduction of the fatty acyl thioester to a primary fatty alcohol, often proceeding through a fatty aldehyde intermediate that is not released from the enzyme. nih.gov

While the biosynthesis of this compound specifically has not been detailed, the pathway can be inferred from research on other branched-chain alcohols. The immediate precursor would be 3-methyl-decanoyl-CoA. The biosynthesis of branched long-chain fatty alcohols (BLFLs) has been successfully engineered in microbial systems like Escherichia coli. d-nb.infonih.gov In these engineered pathways, an alcohol formation module is responsible for converting branched-chain acyl-ACPs or acyl-CoAs into the final alcohol product. d-nb.info This confirms the feasibility of using reductase enzymes to produce branched-chain alcohols.

Studies on FARs from various organisms have shown that they can act on branched-chain substrates. For example, research on avian FARs from the uropygial glands of the barn owl (Tyto alba) and chicken (Gallus gallus domesticus) demonstrated that these enzymes can reduce 2-methyl-branched acyl-CoA thioesters. nih.govresearchgate.net However, the specific activity of these FARs was found to be approximately fifty times lower with branched-chain substrates compared to their unbranched counterparts. nih.govresearchgate.net This suggests that while FARs possess the capability to produce branched-chain alcohols, the efficiency of the conversion is significantly lower, and the availability of the branched-chain acyl-CoA pool is a critical factor. nih.gov Similarly, certain plant FARs, such as BnA1.CER4 and BnC1.CER4 from Brassica napus, appear to prefer branched-chain substrates. mdpi.com

The general reaction catalyzed by a FAR is: A long-chain fatty acyl-CoA + 2 NADPH + 2 H⁺ ⇌ A long-chain primary fatty alcohol + 2 NADP⁺ + CoA. researchgate.net

For this compound, the inferred reaction would be: 3-Methyl-decanoyl-CoA + 2 NADPH + 2 H⁺ → this compound + 2 NADP⁺ + CoA

Table 1: Examples of Fatty Acyl-CoA Reductase (FAR) Activity on Different Substrate Types

| Enzyme Source | Substrate Type | Relative Activity/Finding | Reference |

| Avian (Barn Owl, Chicken) | 2-methyl-branched acyl-CoA | ~50-fold lower activity compared to unbranched acyl-CoAs. | nih.govresearchgate.net |

| Brassica napus (BnA1.CER4, BnC1.CER4) | Branched-chain substrates | Appears to show a preference for branched-chain substrates. | mdpi.com |

| Engineered E. coli | Branched-chain acyl-ACPs | Successful production of C12-C18 branched long-chain fatty alcohols. | d-nb.infonih.gov |

Genetic and Biochemical Regulation of Alcohol Production Processes

The production of branched-chain alcohols like this compound is tightly regulated at both the genetic and biochemical levels. This regulation ensures a balanced flow of metabolites and prevents the accumulation of potentially toxic intermediates. The control mechanisms can be viewed in terms of the upstream pathway (synthesis of the branched-chain acyl-CoA precursor) and the downstream pathway (conversion to the alcohol).

Upstream Regulation: Synthesis of Branched-Chain Precursors

The biosynthesis of branched-chain fatty acids, the precursors to branched-chain alcohols, starts with short, branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. frontiersin.orgwikipedia.org For instance, the catabolism of leucine produces isovaleryl-CoA, which can be a precursor for iso-branched fatty acids. nih.gov

Genetic regulation at this stage involves controlling the expression of genes in the BCAA catabolism and fatty acid synthesis (FAS) pathways. In bacteria like Xanthomonas campestris, the ilvC gene, which encodes a ketol-acid reductoisomerase in the BCAA synthesis pathway, is crucial for producing the necessary branched-chain 2-keto-acids. frontiersin.org The conversion of these keto-acids to branched-chain acyl-CoAs is catalyzed by the branched-chain α-keto acid dehydrogenase (Bkd) complex, making the genes encoding this complex another key regulatory point. frontiersin.org

Downstream and Pathway-Wide Regulation

Once the branched-chain acyl-CoA is synthesized, its conversion to an alcohol is subject to further regulation. A key strategy in metabolic engineering for producing these alcohols is managing the expression levels of the involved enzymes to balance the pathway. d-nb.info

Gene Expression Balancing: In engineered E. coli designed to produce branched-chain fatty alcohols, the entire biosynthetic pathway was divided into modules (e.g., α-keto acid synthesis, acyl-ACP generation, and alcohol formation). d-nb.info Optimizing the production required balancing the expression levels of enzymes in each module to prevent the buildup of toxic intermediates and maximize the final product titer. d-nb.inforesearchgate.net Overexpression of upstream enzymes without sufficient downstream capacity can lead to the accumulation of intermediates like fatty acyl-ACPs, which are toxic to the cells. researchgate.net

Promoter Engineering and Dynamic Regulation: Sophisticated genetic regulation can be achieved by using promoters that respond to the concentration of pathway intermediates. In yeast engineered to produce fatty alcohols, fatty acid/acyl-CoA responsive promoters were used to dynamically control the expression of the FAR gene. nih.gov This approach coordinates the expression of the alcohol-producing enzyme with the availability of its precursor, improving efficiency. nih.gov

Deletion of Competing Pathways: A common genetic strategy to increase flux towards a desired product is to eliminate competing metabolic pathways. To enhance fatty alcohol production in E. coli, genes involved in competing pathways, such as those for lactate (B86563) (ldhA) and acetate (B1210297) (pta, ackA) production, were deleted. frontiersin.orgnih.gov This redirects the central carbon metabolism towards fatty acid and subsequently fatty alcohol synthesis. nih.gov

Subcellular Compartmentalization: In eukaryotes like yeast, spatially regulating the pathway by confining it to a specific organelle, such as the peroxisome, can increase efficiency. nih.gov This strategy isolates the pathway, potentially increasing local concentrations of substrates and enzymes and preventing interference from cytosolic metabolism. Enhancing the supply of acyl-CoA and the cofactor NADPH to the peroxisome further boosts production. nih.gov

Table 2: Summary of Regulatory Mechanisms in Branched-Chain Alcohol Production

| Regulatory Level | Mechanism | Key Genes/Enzymes Involved | Effect | Reference |

| Genetic | Control of Precursor Synthesis | ilv gene family, Bkd complex | Regulates supply of branched-chain acyl-CoA primers. | frontiersin.org |

| Genetic | Pathway Balancing | Modular expression tuning | Prevents toxic intermediate accumulation, maximizes flux. | d-nb.info |

| Genetic | Dynamic Regulation | Fatty acid/acyl-CoA responsive promoters | Matches enzyme expression to substrate availability. | nih.gov |

| Genetic | Deletion of Competing Pathways | ldhA, pta, ackA | Redirects carbon flux towards alcohol synthesis. | nih.gov |

| Biochemical | Feedback Inhibition | FabH, Acetyl-CoA Carboxylase (Acc) | Limits overall fatty acid synthesis flux. | nih.gov |

| Biochemical | Substrate Availability | BCAA catabolism | Provides the initial building blocks for branched chains. | wikipedia.orgnih.gov |

| Cellular | Compartmentalization | Peroxisomal targeting | Isolates pathway to increase local substrate/enzyme concentration. | nih.gov |

Microbial Production and Metabolic Engineering for 3 Methyl 1 Decanol

Development of Engineered Microbial Strains for Higher Alcohol Synthesis

The foundation of microbial production of 3-methyl-1-decanol lies in the development of engineered microbial strains capable of synthesizing higher alcohols. This involves the introduction of heterologous pathways and the optimization of native metabolic networks to channel carbon flux towards the desired product.

Escherichia coli is a workhorse for metabolic engineering due to its well-characterized genetics and rapid growth. pnnl.gov While direct production of this compound in E. coli has not been extensively reported, the synthesis of other branched-chain fatty alcohols (BCFAs) demonstrates the feasibility of this platform. frontiersin.orgnih.gov The production of BCFAs in E. coli typically involves the expression of genes from various organisms to construct a synthetic pathway. nih.gov For instance, the synthesis of branched-chain higher alcohols like isobutanol and 3-methyl-1-butanol has been successfully achieved in E. coli by leveraging and redirecting the host's amino acid biosynthetic pathways. nih.govresearchgate.net

A modular engineering approach has proven effective for producing branched long-chain fatty alcohols (BLFLs) in E. coli. researchgate.net This strategy involves optimizing the supply of α-keto acid precursors, which are then converted to the target alcohols. researchgate.net By overexpressing a combination of genes, including those for branched-chain amino acid biosynthesis and a fatty acyl-CoA reductase, significant titers of BLFLs have been achieved. researchgate.net The best-performing strains in these studies have involved the overexpression of numerous genes, highlighting the complexity of engineering these pathways. researchgate.net

The table below summarizes the production of analogous branched-chain alcohols in engineered E. coli.

| Product | Engineered Strain | Titer | Yield | Reference |

| Branched Long-Chain Fatty Alcohols | Engineered E. coli | 350 mg/L | - | researchgate.net |

| 3-Methyl-1-butanol | Engineered E. coli | 9.5 g/L | 0.11 g/g glucose | nih.govnih.gov |

| Isobutanol | Engineered E. coli | - | - | nih.gov |

Oleaginous yeasts, known for their high capacity for lipid accumulation, are attractive hosts for the production of fatty acid-derived chemicals, including higher alcohols. nih.govmdpi.com Species such as Yarrowia lipolytica and Rhodosporidium toruloides have been successfully engineered to produce significant quantities of fatty alcohols. nih.govnih.govresearchgate.net For example, engineered Y. lipolytica has been shown to produce over 500 mg/L of 1-decanol (B1670082). nih.govresearchgate.net The engineering strategies in these yeasts often involve the expression of a fatty acyl-CoA reductase to convert fatty acyl-CoAs to their corresponding alcohols. nih.govresearchgate.net

Given their natural ability to produce large amounts of fatty acid precursors, it is inferred that oleaginous yeasts could be engineered to produce this compound. This would likely involve introducing a pathway for the synthesis of the branched-chain precursor, 3-methyldecanoic acid, coupled with the expression of a suitable reductase. Other microorganisms, such as Corynebacterium glutamicum, have also been engineered for the production of branched-chain higher alcohols like 3-methyl-1-butanol, indicating their potential for producing this compound as well. nih.govresearchgate.net

The following table presents data on the production of analogous fatty alcohols in engineered oleaginous yeasts.

| Product | Engineered Microorganism | Titer | Reference |

| 1-Decanol | Yarrowia lipolytica | >500 mg/L | nih.govresearchgate.net |

| C16-C18 Fatty Alcohols | Rhodosporidium toruloides | >8 g/L | nih.govresearchgate.net |

| Fatty Alcohols | Yarrowia lipolytica | 2.15 g/L | nih.gov |

Strategies for Enhanced Alcohol Production and Yield Optimization

To achieve economically viable production of this compound, it is crucial to implement strategies that enhance production titers and yields. These strategies encompass genetic modifications, strain evolution, and bioprocess optimization.

A key strategy for enhancing higher alcohol production is the overexpression of genes in the desired biosynthetic pathway and the deletion of competing pathways. nih.gov For the production of branched-chain alcohols, this often involves upregulating the native amino acid biosynthesis pathways that provide the branched-chain precursors. researchgate.net For instance, in the production of 3-methyl-1-butanol, the overexpression of genes in the L-leucine biosynthesis pathway is a common approach. researchgate.net

Simultaneously, deleting genes of competing pathways is critical to redirect carbon flux towards the target molecule. For example, inactivating genes involved in the formation of byproducts such as organic acids can significantly improve the yield of the desired alcohol. researchgate.net In the context of this compound, this would involve identifying and deleting pathways that consume the precursors required for its synthesis.

Bioprocess optimization plays a vital role in maximizing the production of higher alcohols. One significant challenge in producing these compounds is their toxicity to the microbial host, which can inhibit cell growth and limit product titers. nih.gov Two-phase fermentation systems offer a solution to this problem by facilitating the in situ removal of the product from the fermentation broth. mdpi.com In this setup, an organic solvent that is immiscible with the aqueous fermentation medium is added to the bioreactor. mdpi.com The produced alcohol partitions into the organic phase, thereby reducing its concentration in the aqueous phase and alleviating product toxicity. mdpi.com This technique has been effectively used to increase the production of 3-methyl-1-butanol in E. coli. nih.govnih.gov A two-stage continuous fermentation process can also be employed to separate the cell growth phase from the product formation phase, allowing for the optimization of conditions for each stage independently. mdpi.com

Academic Investigations into Biofuel Production Potential of Higher Alcohols

Academic research into advanced biofuels has identified higher alcohols (those with more than four carbon atoms) as promising alternatives to traditional ethanol (B145695) and fossil fuels. These molecules possess superior fuel properties, including higher energy density, lower hygroscopicity, and better compatibility with existing transportation infrastructure. daneshyari.comresearchgate.net While direct microbial production pathways for this compound are not extensively documented in academic literature, substantial research on analogous higher alcohols—both branched-chain and linear-chain—provides a robust framework for understanding the potential and challenges of producing such molecules biologically. Investigations have primarily centered on metabolically engineering microbial hosts to synthesize these compounds from renewable feedstocks like glucose. repec.org

Key academic efforts have focused on two main strategies: leveraging amino acid biosynthesis pathways to create branched-chain alcohols and modifying fatty acid synthesis pathways to produce linear alcohols.

Branched-Chain Higher Alcohols: The Case of 3-Methyl-1-butanol

A significant body of academic work has targeted the production of C5 branched-chain alcohols, such as 3-methyl-1-butanol, which is an isomer of amyl alcohol. These studies provide a blueprint for how branched C11 alcohols like this compound could potentially be synthesized. The core strategy involves redirecting the host organism's natural amino acid biosynthesis pathways. Specifically, the L-leucine pathway, which produces 2-ketoisocaproate (KIC) as an intermediate, is harnessed. By introducing two key heterologous enzymes—a 2-keto acid decarboxylase (KDC) and an alcohol dehydrogenase (ADH)—this intermediate can be diverted from amino acid synthesis toward alcohol production. researchgate.netnih.gov

Escherichia coli as a Model Host: Researchers have successfully engineered E. coli for 3-methyl-1-butanol production. Initial efforts that expressed the necessary pathway genes resulted in modest titers of 56 mg/L. researchgate.net Subsequent academic work focused on systematic strain improvement, including removing feedback inhibition mechanisms in the L-leucine pathway and eliminating competing metabolic pathways. nih.gov Through random mutagenesis and process optimization, such as two-phase fermentation to mitigate product toxicity, production titers were significantly increased, reaching up to 9.5 g/L with a yield of 0.11 g of alcohol per gram of glucose. nih.gov

Corynebacterium glutamicum as an Alternative Host: Known for its industrial-scale production of amino acids, C. glutamicum has been explored as a robust chassis for producing higher alcohols. nih.gov Academic studies have demonstrated that this organism possesses a natural tolerance to higher alcohol concentrations. nih.gov By overexpressing a keto-acid decarboxylase gene (kivd) from Lactococcus lactis and an alcohol dehydrogenase gene from Zymomonas mobilis, researchers successfully produced 3-methyl-1-butanol. nih.gov Further metabolic engineering, involving the deletion of genes for competing pathways like lactate (B86563) and acetate (B1210297) production (ldh and aceE), channeled more carbon flux towards the desired product, achieving a final titer of 0.497 g/L in batch cultures. nih.govresearchgate.net

Linear-Chain Higher Alcohols: The Case of 1-Decanol

The biosynthesis of linear, or straight-chain, higher alcohols is typically achieved by engineering pathways related to fatty acid metabolism. These fatty alcohols are structurally similar to the decanol (B1663958) backbone of this compound. Academic investigations in this area have focused on converting intermediates from fatty acid synthesis into alcohols using fatty acyl-CoA reductases (FARs). researchgate.netdtu.dk

Yarrowia lipolytica as a Production Platform: The oleaginous yeast Yarrowia lipolytica is a well-studied academic model for producing lipid-based chemicals due to its high capacity for fatty acid synthesis. nih.gov Researchers engineered Y. lipolytica to produce 1-decanol by expressing a FAR from Arabidopsis thaliana. researchgate.netnih.gov Initial production was low, but subsequent investigations revealed that product catabolism via peroxisomal β-oxidation was a significant limiting factor. Deleting the PEX10 gene, which is crucial for peroxisome assembly, effectively blocked this degradation pathway and increased 1-decanol titers to over 500 mg/L. researchgate.netnih.gov More recent work in engineered Y. lipolytica has pushed total fatty alcohol production to titers as high as 5.8 g/L in bioreactors through further strain engineering and process optimization. nih.govresearchgate.net

Escherichia coli for Fatty Alcohol Synthesis: E. coli has also been engineered to produce various fatty alcohols, including 1-octanol (B28484), which shares diesel-like properties. uaeu.ac.aeresearchgate.net The synthetic pathway involves expressing a thioesterase to release free fatty acids, a carboxylic acid reductase (CAR) to convert the acid to an aldehyde, and an aldehyde reductase (AHR) to produce the final alcohol. researchgate.net This engineered pathway yielded 1-octanol at a productivity of 4.4 mg/L/h. uaeu.ac.ae

The academic research summarized below highlights the successful microbial production of various higher alcohols, demonstrating the feasibility of engineering complex metabolic pathways for advanced biofuel synthesis.

Table 1: Academic Research Findings on Microbial Production of Higher Alcohols

| Target Alcohol | Host Organism | Key Genetic Modifications / Strategy | Titer Achieved | Reference(s) |

|---|---|---|---|---|

| 3-Methyl-1-butanol | Escherichia coli | Overexpression of L-leucine pathway; introduction of KivD (decarboxylase) and ADH (dehydrogenase). | 56 mg/L | researchgate.net |

| 3-Methyl-1-butanol | Escherichia coli | Random mutagenesis, selection, and two-phase fermentation to reduce product toxicity. | 9.5 g/L | nih.gov |

| 3-Methyl-1-butanol | Corynebacterium glutamicum | Expression of kivd and adh3; deletion of competing pathways (aceE, ldh). | 0.497 g/L | nih.gov |

| Isobutanol & 3-Methyl-1-butanol | Corynebacterium glutamicum | Overexpression of alsS, ilvCD, kivd, and adhA. | 2.6 g/L Isobutanol, 0.4 g/L 3-Methyl-1-butanol | nih.gov |

| 1-Decanol | Yarrowia lipolytica | Expression of fatty acyl-CoA reductase; deletion of peroxisome assembly factor (PEX10). | >500 mg/L | researchgate.netnih.gov |

| Total Fatty Alcohols | Yarrowia lipolytica | Screened FAR enzymes, extractive fermentation, bioreactor scale-up. | 5.8 g/L | nih.gov |

| 1-Octanol | Escherichia coli | Expression of thioesterase, carboxylic acid reductase (CAR), and aldehyde reductase (AHR). | 4.4 mg/L/h (productivity) | uaeu.ac.aeresearchgate.net |

Table 2: Comparison of Physicochemical Properties of Alcohols and Conventional Fuels

| Fuel | Energy Density (MJ/L) | Research Octane Number (RON) | Water Solubility (g/L) |

|---|---|---|---|

| Ethanol | 21.2 | 108 | Miscible |

| 1-Butanol | 29.2 | 96 | 77 |

| 3-Methyl-1-butanol | 28.2 | ~90 | 27 |

| 1-Octanol | 33.7 | ~75 | 0.59 |

| Gasoline | 34.8 | 91-99 | ~0.05 |

Data compiled from various academic and engineering sources for comparative purposes. nih.govresearchgate.net

Advanced Analytical Methodologies for 3 Methyl 1 Decanol Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of 3-Methyl-1-decanol. This powerful method separates the volatile compound from a mixture based on its physicochemical properties as it passes through a capillary column (Gas Chromatography). Subsequently, the separated compound is fragmented into ions and identified based on its unique mass spectrum (Mass Spectrometry). This dual-level analysis allows for both confident qualitative identification and precise quantitative measurement of this compound, even in complex matrices.

Headspace analysis is a prevalent technique for the analysis of volatile compounds like this compound from solid or liquid samples. In this method, the sample is sealed in a vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC-MS system. This technique is particularly useful for creating volatile profiles of microorganisms, where the presence and concentration of this compound and other VOCs can serve as a chemical fingerprint for different species or metabolic states.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that has found significant application in the analysis of this compound. A fused-silica fiber coated with a stationary phase is exposed to the sample (either in the headspace or directly immersed). The analytes, including this compound, adsorb to the fiber, which is then transferred to the injection port of the GC-MS for desorption and analysis. SPME is valued for its simplicity, sensitivity, and ability to pre-concentrate analytes, making it ideal for detecting trace levels of this compound in various media. Research has demonstrated the effectiveness of SPME in conjunction with GC-MS for identifying volatile metabolites from fungi, including this compound.

While headspace and SPME are common, direct injection methods can also be employed for the analysis of this compound, particularly in liquid samples. This involves the direct injection of a small volume of the liquid sample into the GC-MS. While simpler in execution, this method can introduce non-volatile components into the system, potentially contaminating the instrument. Therefore, sample cleanup and preparation are often necessary to minimize matrix effects and ensure accurate quantification of this compound in complex mixtures.

Application in Biomarker Identification and Diagnostic Research

The presence of this compound in specific environments or biological samples can be a strong indicator of microbial activity, making it a valuable biomarker in diagnostic and environmental research.

This compound has been identified as a volatile organic compound produced by various microorganisms, including molds and bacteria. Its detection can serve as an indicator of microbial contamination in indoor environments, food products, and agricultural commodities. For instance, certain species of fungi are known to produce this compound as a metabolic byproduct. The presence of this compound in the air can signal hidden mold growth, which is crucial for assessing indoor air quality and potential health risks. Similarly, its detection in food can indicate spoilage by specific microbial contaminants.

| Microbial Source | Associated Compound | Significance |

| Fungi (e.g., certain mold species) | This compound | Indicator of mold contamination in indoor environments and agricultural products. |

| Bacteria | This compound | Potential biomarker for bacterial growth and spoilage in food products. |

The role of this compound as a microbial biomarker has spurred the development of specialized bioanalytical tools for its detection. These tools are designed for sensitive and rapid monitoring of environmental and biological samples. Research focuses on creating portable and real-time sensors that can detect trace levels of this compound and other microbial VOCs. The development of such tools is vital for early-warning systems for microbial contamination in various sectors, including agriculture, food safety, and public health, enabling timely intervention and mitigation strategies.

Complementary Spectroscopic and Chromatographic Characterization Techniques (e.g., FTIR, DFT for analogs)

While gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the identification and quantification of this compound, a comprehensive structural and electronic characterization often requires the integration of complementary analytical methods. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) provide confirmation of specific functional groups, while computational methods like Density Functional Theory (DFT) offer deeper insights into the molecular properties of this compound and its analogs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. upi.edu For this compound, as a primary alcohol, the FTIR spectrum is distinguished by characteristic absorption bands that confirm its chemical identity. spectroscopyonline.com

The most prominent feature in the FTIR spectrum of an alcohol is the broad, strong absorption band resulting from the O-H stretching vibration of the hydroxyl group, which typically appears in the 3200-3600 cm⁻¹ region. spectroscopyonline.com The broadness of this peak is a result of intermolecular hydrogen bonding. spectroscopyonline.com Additionally, the spectrum will show C-H stretching vibrations just below 3000 cm⁻¹ and a distinct C-O stretching vibration. For primary alcohols like this compound, this C-O stretch is typically observed in the 1050-1085 cm⁻¹ range. instanano.com

In research involving the synthesis or isolation of long-chain alcohols, FTIR is routinely used for structural elucidation and confirmation. researchgate.netacs.org For example, studies on the synthesis of chiral long-chain alcohols and diols rely on IR spectroscopy, alongside NMR and mass spectrometry, to confirm the structures of the final products. researchgate.netacs.org Similarly, in a study analyzing blends of Hydrogenated Vegetable Oil (HVO) and methanol (B129727) with 1-dodecanol (B7769020) as a co-solvent, FTIR was used to identify the chemical bonds and confirm the stability of the resulting alkyl-ether fuels. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for Primary Alcohols like this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Strong, Broad |

| C-H Stretch | Alkyl (-CH, -CH₂, -CH₃) | 2850-3000 | Strong |

| C-O Stretch | Primary Alcohol (R-CH₂-OH) | 1050-1085 | Strong |

| O-H In-Plane Bend | Hydroxyl (-OH) | 1350-1260 | Moderate |

Data sourced from references spectroscopyonline.cominstanano.comresearchgate.netspectroscopyonline.com.

Density Functional Theory (DFT) for Analogs

Density Functional Theory (DFT) is a powerful computational method used to model and predict the electronic structure and properties of molecules. researchgate.net For complex molecules like this compound and its analogs, DFT calculations can provide valuable data that complements experimental findings. This can include optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. nipne.ro

While direct DFT studies on this compound are not widely published, the methodology is extensively applied to its analogs, including other long-chain alcohols and chiral molecules. researchgate.net For instance, DFT calculations are used to:

Predict Vibrational Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental FTIR and Raman spectra to support band assignments. nipne.ro Although there can be discrepancies, especially with O-H stretching in hydrogen-bonded systems, scaling factors or more advanced anharmonic calculations can improve accuracy. encyclopedia.pub

Determine Stereochemistry: For chiral molecules, DFT can be used to predict properties like vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra. researchgate.net Comparing these predicted spectra with experimental ones can help determine the absolute configuration of a chiral center, which would be crucial for studying the stereoisomers of this compound.

Analyze Conformations: DFT, often used in conjunction with molecular mechanics (MM), can be employed to perform conformational analysis on flexible molecules. mdpi.com This helps identify the lowest energy conformers, providing insight into the molecule's preferred shape, which influences its physical and biological properties.

A study on an indole-3-decanol derivative, for example, used DFT to predict the geometry of the sulfonyl group. Another investigation into thioether musks, which are large ring structures, used DFT alongside other methods to conduct a thorough conformational analysis. mdpi.com These examples highlight the capability of DFT to provide detailed structural information that is often difficult to obtain solely through experimental means.

By combining the empirical data from FTIR with the theoretical insights from DFT, researchers can achieve a more complete and accurate characterization of this compound and its structurally related compounds.

Chemical Synthesis and Derivatization Studies

Stereoselective Synthetic Approaches to Branched-Chain Alcohols

The creation of specific stereoisomers of branched-chain alcohols like 3-Methyl-1-decanol requires precise control over the chemical reactions. Stereoselective synthesis aims to produce a single, desired stereoisomer out of many possibilities.

Asymmetric Catalysis in Alcohol Synthesis

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, including branched-chain alcohols. This method uses a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. Recent advancements have focused on the direct α-allylation of α-branched aldehydes using a dual catalytic system, which has shown high efficiency for various aldehydes, including linear aliphatic ones. acs.orgua.es Another approach involves the use of palladium catalysts with specific ligands to control the regioselectivity of cross-coupling reactions, favoring the formation of branched products.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. bccollegeasansol.ac.insciencenet.cn This strategy leverages the existing chirality of the starting material to build the target molecule, ensuring the desired stereochemistry. The process involves carefully planned chemical transformations that either preserve or predictably alter the configuration of the chiral centers. diva-portal.org For instance, a synthesis might start with a naturally occurring chiral molecule and, through a series of steps, convert it into an enantiomerically pure product like this compound. diva-portal.org

Enantiomeric Resolution Techniques for Isomeric Forms

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), resolution techniques are employed to separate the individual isomers. spcmc.ac.in

A common method is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. spcmc.ac.in These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization or chromatography. spcmc.ac.inmdpi.com Once separated, the diastereomers are treated to regenerate the pure enantiomers. spcmc.ac.in For alcohols, this can involve converting them into esters with an optically active acid. spcmc.ac.in High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for separating enantiomers. mdpi.commdpi.com

Table 1: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Common Applications |

| Fractional Crystallization | Separation of diastereomeric salts based on differences in solubility. spcmc.ac.in | Scalable and cost-effective. rsc.org | Resolution of racemic acids and bases. spcmc.ac.in |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High purity separation, applicable to small sample sizes. mdpi.com | Analytical and preparative separation of enantiomers. mdpi.com |

| Enzymatic Resolution | Enantioselective enzymatic reaction to convert one enantiomer into a different compound. tcichemicals.com | High stereoselectivity. tcichemicals.com | Production of optically pure alcohols, acids, and esters. |

Synthesis of Structural Analogs and Derivatives for Functional Investigation

Creating structural analogs and derivatives of this compound allows researchers to study how changes in its molecular structure affect its properties and functions.

Enzymatic Derivatization for Novel Compounds

Enzymes, particularly lipases, are used as catalysts for the derivatization of alcohols under mild conditions. nih.govgoogle.com These biocatalysts can facilitate reactions like esterification to produce novel compounds. nih.govresearchgate.net For example, Novozym 435, an immobilized lipase, has been successfully used in the synthesis of various esters from alcohols, including 1-decanol (B1670082). nih.gov The use of enzymes in organic synthesis is considered a green chemistry approach due to the mild reaction conditions and high selectivity. researchgate.net

Modification for Host-Guest Chemistry Research

The principles of host-guest chemistry involve the study of complexes formed between a larger "host" molecule and a smaller "guest" molecule. researchgate.net While direct research on this compound in this context is not extensively documented, the modification of similar long-chain alcohols is a key area of interest. Alcohols can be derivatized to incorporate functional groups that allow them to act as guests, binding within the cavities of host molecules like cyclodextrins or calixarenes. acs.orgacs.org These interactions are studied to understand molecular recognition phenomena and to develop new materials and sensors. researchgate.netthieme-connect.com The formation of these host-guest complexes is often driven by non-covalent interactions. researchgate.net

Environmental Transformation and Biotransformation Research

Biodegradation Pathways and Microbial Community Studies in Natural Environments

The biodegradation of 3-Methyl-1-decanol is expected to be the primary mechanism of its removal from soil and aquatic environments. While specific studies on this compound are limited, the biodegradation of branched-chain alcohols and fatty acids has been a subject of research, providing insights into its likely metabolic fate.

The initial step in the aerobic biodegradation of this compound is the oxidation of the primary alcohol group to an aldehyde, followed by further oxidation to the corresponding carboxylic acid, 3-methyldecanoic acid. This conversion is typically carried out by alcohol dehydrogenases and aldehyde dehydrogenases, enzymes commonly found in a wide range of microorganisms. researchgate.net

Once formed, 3-methyldecanoic acid enters the fatty acid degradation pathway. The presence of a methyl group on the carbon chain, particularly at an odd-numbered carbon, can influence the degradation process. For straight-chain fatty acids, β-oxidation is the primary degradation route. However, the methyl branch in 3-methyldecanoic acid can hinder this process, often requiring specialized enzymatic pathways. ontosight.ai

Microorganisms have evolved strategies to degrade such branched-chain fatty acids. One common pathway involves an initial α-oxidation step to remove the methyl group, followed by β-oxidation of the resulting linear fatty acid. biorxiv.org Alternatively, some bacteria possess enzymes like methyl-branched acyl-CoA dehydrogenases that can directly participate in a modified β-oxidation pathway. ontosight.ai The degradation of branched-chain amino acids, which can lead to the formation of branched-chain alcohols and fatty acids, has been observed in thermophilic bacteria from the genera Thermoanaerobacter and Caldanaerobacter. nih.gov

Microbial communities capable of degrading alkanes and related compounds are ubiquitous in the environment. Genera such as Pseudomonas, Acinetobacter, Rhodococcus, and Bacillus are well-known for their ability to metabolize a wide range of hydrocarbons, including branched-chain alkanes. ijabbr.comscielo.br These bacteria often possess key enzymes like alkane hydroxylases (including AlkB and cytochrome P450 monooxygenases) that initiate the degradation process by hydroxylating the alkane to an alcohol. researchgate.netnih.gov It is highly probable that microbial consortia containing these or similar species would be responsible for the degradation of this compound in natural settings. The efficiency of this degradation can be influenced by the structure of the microbial community and environmental factors. For instance, a bacterial consortium was found to be more efficient in degrading the pyrethroid esfenvalerate, which contains a branched-chain acid moiety, than individual strains. scielo.brscielo.br

Table 1: Key Microbial Genera and Enzymes in the Biodegradation of Branched-Chain Alkanes and Alcohols

| Microbial Genus | Key Enzymes | Substrate Range | Reference |

| Pseudomonas | Alkane hydroxylases (AlkB), Butane monooxygenase (BMO) | Short to medium-chain alkanes (C2-C17) | ijabbr.comnih.gov |

| Acinetobacter | Alkane hydroxylases (AlmA) | Long-chain alkanes (C13-C44) | ijabbr.com |

| Rhodococcus | Alkane hydroxylases | Wide range of alkanes (C8-C32) | ijabbr.com |

| Thermoanaerobacter | Dehydrogenases | Branched-chain amino acids to alcohols/acids | nih.gov |

| Caldanaerobacter | Dehydrogenases | Branched-chain amino acids to alcohols/acids | nih.gov |

| Bacillus | Carboxylesterases | Esters of branched-chain acids | scielo.brscielo.br |

Abiotic Degradation Mechanisms in Environmental Compartments

In addition to biodegradation, abiotic processes contribute to the transformation of this compound in the environment, particularly in the atmosphere and in aqueous systems under specific conditions.

Atmospheric Photochemical Oxidation

Once volatilized into the atmosphere, this compound is susceptible to degradation by photochemically produced hydroxyl (OH) radicals. This is considered the primary atmospheric removal process for alcohols. scielo.brscielo.br The rate of this reaction is dependent on the structure of the alcohol, with more complex molecules and those containing weaker C-H bonds generally reacting faster.

The reaction of OH radicals with alcohols proceeds via H-atom abstraction from a C-H bond. scielo.br For this compound, abstraction can occur at various positions along the carbon chain. The presence of a tertiary carbon at the 3-position provides a site with a weaker C-H bond, which is expected to be a favorable point of attack for OH radicals.

While specific experimental data for this compound is not available, studies on the reaction rates of OH radicals with other branched alkanes can provide an estimate. For example, the rate coefficient for the reaction of OH with 3-methylheptane (B165616) has been determined, and such data can be used in structure-activity relationship (SAR) models to predict the atmospheric lifetime of this compound. copernicus.orgcopernicus.org Generally, the atmospheric half-lives of higher molecular weight alcohols are in the range of 8-15 hours, suggesting that this compound would be relatively short-lived in the atmosphere. scielo.br

Table 2: Estimated Atmospheric Reaction Rates and Half-Lives of Selected Alkanes with OH Radicals

| Compound | OH Radical Reaction Rate Constant (cm³/molecule·s) | Estimated Atmospheric Half-life | Reference |

| n-Decane | 1.18 x 10⁻¹¹ | ~1.1 days | copernicus.org |

| 3-Methylheptane | 7.71 x 10⁻¹² | ~1.7 days | copernicus.org |

| 2-Methylheptane | 1.37 x 10⁻¹¹ | ~0.9 days | copernicus.org |

| General C11 Alcohols | - | 8-15 hours | scielo.br |

Half-life calculated assuming an average atmospheric OH radical concentration of 1 x 10⁶ molecules/cm³.

Volatilization Dynamics from Environmental Matrices

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For this compound, this process is a key determinant of its partitioning between soil/water and the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while its volatilization from soil is influenced by its vapor pressure and its adsorption to soil particles.

The vapor pressure of this compound will also influence its volatilization from soil surfaces. Compounds with higher vapor pressures tend to volatilize more readily from dry soil. However, in moist soils, the partitioning between the soil, water, and air phases becomes more complex and is also governed by the compound's water solubility and soil adsorption coefficient (Koc).

Table 3: Physicochemical Properties Influencing Volatilization

| Compound | Vapor Pressure (mmHg at 25°C) | Henry's Law Constant (atm·m³/mol) | Water Solubility (mg/L) | Reference |

| 1-Decanol (B1670082) | 0.0085 | 4.78 x 10⁻⁵ | 3.7 | [PubChem] |

| 1-Undecanol (B7770649) | 0.0029 | 7.3 x 10⁻⁵ (estimated) | 1.0 | nih.gov |

| Isovaleric acid | 0.44 | 1.2 x 10⁻⁶ | 40700 | nih.gov |

Data for 1-decanol and 1-undecanol are provided for comparison as linear isomers. Isovaleric acid data is included to show the properties of a potential branched degradation product.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 3-Methyl-1-decanol, and how should purity be validated?

- Methodological Answer : Synthesis typically involves hydroboration-oxidation of 3-methyl-1-decene or catalytic hydrogenation of corresponding aldehydes. Post-synthesis, validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) (¹H/¹³C) to confirm structural integrity. Quantitative purity (>98%) should be assessed via integration of NMR peaks or high-performance liquid chromatography (HPLC) with refractive index detection .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and eye protection to avoid dermal/ocular exposure. Conduct experiments in a fume hood to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C, estimated via Antoine equation). Waste must be segregated in halogen-free containers and processed by licensed hazardous waste facilities. Toxicity screening (e.g., LD50 in rodent models) should precede biological studies .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies hydroxyl stretches (3200–3600 cm⁻¹) and C-O bonds (~1050 cm⁻¹). For isomer differentiation, employ polarimetric analysis (chirality) or chiral HPLC. Density and refractive index measurements (e.g., using an Abbé refractometer) provide supplementary physicochemical validation. Cross-reference data with NIST Chemistry WebBook entries for consistency .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound be resolved?

- Methodological Answer : Conduct a scoping review to map variability across studies, noting measurement conditions (e.g., pressure, solvent systems). Replicate experiments using standardized protocols (e.g., IUPAC guidelines for boiling point determination). Apply the Peng-Robinson equation of state to model vapor-liquid equilibria and compare predictions with empirical data .

Q. What experimental designs are recommended for studying this compound’s biological activity while minimizing confounding variables?

- Methodological Answer : Use a double-blind, randomized block design with positive/negative controls (e.g., ethanol for solvent effects). Dose-response curves (IC50/EC50) should be generated using serial dilutions. Validate cell viability via MTT assays and normalize data to internal standards (e.g., β-actin in Western blotting). Statistical analysis must include ANOVA with post-hoc Tukey tests to account for inter-group variance .

Q. How can computational models improve the prediction of this compound’s phase behavior in multicomponent systems?

- Methodological Answer : Implement molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to predict solubility parameters. Calibrate models using experimental liquid-liquid equilibria data. For industrial relevance, integrate the compound into Aspen Plus® simulations, leveraging the NRTL activity coefficient model to account for non-ideality in mixtures .

Q. What strategies mitigate challenges in separating this compound from structural isomers or reaction byproducts?

- Methodological Answer : Optimize fractional distillation using a high-efficiency column (≥15 theoretical plates) and controlled reflux ratios. For isomeric resolution, employ silver-ion-loaded HPLC columns or chiral stationary phases. Confirm separation efficacy via thin-layer chromatography (TLC) with iodine vapor visualization or mass-detected LC-MS .

Methodological Considerations for Data Reporting

- Data Reproducibility : Document all experimental parameters (e.g., temperature gradients in GC, NMR shimming protocols) to align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Use systematic reviews (PRISMA guidelines) to address literature discrepancies, emphasizing peer-reviewed studies over preprint repositories .

- Ethical Compliance : For biological studies, adhere to ARRIVE 2.0 guidelines for preclinical research, ensuring ethical approval and transparency in sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.